molecular formula C23H23NO6 B5224772 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate

4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate

Cat. No. B5224772
M. Wt: 409.4 g/mol
InChI Key: PLNCKJSPRXFUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of certain enzymes and signaling pathways. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate has been found to have various biochemical and physiological effects, including:
1. Inhibition of the NF-κB signaling pathway: This pathway plays a key role in inflammation and immune responses. Inhibition of this pathway could be useful in the treatment of inflammatory diseases.
2. Inhibition of COX-2: This enzyme is involved in the production of prostaglandins, which play a role in inflammation. Inhibition of COX-2 could be useful in the treatment of inflammatory diseases.
3. Induction of apoptosis: Apoptosis is a process of programmed cell death that plays a role in the development and maintenance of tissues. Induction of apoptosis could be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: The synthesis method for this compound has been optimized for high yield and purity, making it ideal for lab experiments.
2. Multiple applications: This compound has been found to have various biochemical and physiological effects, making it useful for a wide range of scientific research applications.
Some of the limitations of this compound include:
1. Limited availability: This compound is not widely available, which could limit its use in scientific research.
2. Limited information: There is limited information available on the mechanism of action and safety of this compound, which could limit its use in scientific research.

Future Directions

There are several future directions for the study of 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate. Some of these include:
1. Elucidation of the mechanism of action: Further research is needed to fully elucidate the mechanism of action of this compound.
2. Safety studies: More safety studies are needed to determine the safety profile of this compound.
3. Development of new drugs: This compound has shown promise as a potential candidate for the development of new anti-inflammatory, antioxidant, and anti-cancer drugs.
4. Optimization of synthesis method: Further optimization of the synthesis method for this compound could improve its yield and purity, making it more widely available for scientific research.

Synthesis Methods

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate involves the reaction of 7-hydroxy-4-methylcoumarin with N-[(benzyloxy)carbonyl]valine chloride in the presence of a base. The reaction is carried out in an organic solvent and the product is purified by column chromatography. This synthesis method has been optimized for high yield and purity.

Scientific Research Applications

4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. Some of the scientific research applications of this compound include:
1. Anti-inflammatory activity: 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate has been found to have anti-inflammatory activity in vitro. This makes it a potential candidate for the development of new anti-inflammatory drugs.
2. Antioxidant activity: This compound has also been found to have antioxidant activity, which could be useful in the treatment of oxidative stress-related diseases.
3. Anti-cancer activity: Studies have shown that 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate has anti-cancer activity in vitro. This makes it a potential candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-14(2)21(24-23(27)28-13-16-7-5-4-6-8-16)22(26)29-17-9-10-18-15(3)11-20(25)30-19(18)12-17/h4-12,14,21H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNCKJSPRXFUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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